5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde

Catalog No.
S15670553
CAS No.
6765-77-1
M.F
C16H12ClNO
M. Wt
269.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyd...

CAS Number

6765-77-1

Product Name

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde

IUPAC Name

5-chloro-1-methyl-3-phenylindole-2-carbaldehyde

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

InChI

InChI=1S/C16H12ClNO/c1-18-14-8-7-12(17)9-13(14)16(15(18)10-19)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

BDLVRSCEDLFYDG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)C3=CC=CC=C3

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a chloro group at the 5th position, a methyl group at the 1st position, a phenyl group at the 3rd position, and an aldehyde group at the 2nd position of the indole ring. The molecular formula for this compound is C₁₆H₁₂ClNO, and it has a molecular weight of approximately 269.72 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol (specifically, 5-Chloro-1-methyl-3-phenyl-1H-indole-2-methanol) using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions, leading to various substituted indole derivatives.

Common Reagents and Conditions

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate, chromium trioxide5-Chloro-1-methyl-3-phenyl-1H-indole-2-carboxylic acid
ReductionSodium borohydride, lithium aluminum hydride5-Chloro-1-methyl-3-phenyl-1H-indole-2-methanol
SubstitutionAmines, thiolsVarious substituted indole derivatives

Research indicates that 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial effects against various pathogens.
  • Antiviral Activity: Preliminary investigations indicate possible antiviral properties, making it a candidate for further research in antiviral drug development.
  • Anticancer Potential: There is ongoing research into its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines .

The synthesis of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. A common method employed is the Fischer indole synthesis, which involves:

  • Reaction of Phenylhydrazine with an Appropriate Ketone or Aldehyde: Under acidic conditions, this reaction forms a hydrazone intermediate.
  • Cyclization: The hydrazone undergoes cyclization to form the indole ring structure.

In industrial settings, continuous flow reactors and optimized reaction conditions are often utilized to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde has diverse applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and other indole derivatives.
  • Pharmaceutical Development: The compound is investigated for its potential as a lead compound in drug discovery for various therapeutic applications.
  • Industrial Use: It is utilized in producing dyes, pigments, and specialty chemicals .

The interaction studies of 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde focus on its binding affinity with biological targets. The aldehyde group allows it to form covalent bonds with nucleophilic sites on biomolecules such as enzymes and receptors. This interaction may lead to inhibition or modulation of their activity, contributing to its potential therapeutic effects .

Several compounds share structural similarities with 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberNotable Features
5-Chloroindole53590-49-1Lacks the methyl and phenyl groups
6-Chloroindole53590-59-3Different position of chloro group
5-Chloroindolecarboxaldehyde82701-00-XContains carboxylic acid instead of aldehyde
7-Chloroindole1008–07–7Different position of chloro group
5-Chloroindolecarboxylic acid21139–31–1Contains carboxylic acid instead of aldehyde

The presence of both methyl and phenyl groups at specific positions distinguishes 5-Chloro-1-methyl–3–phenyl–1H-indole–2–carbaldehyde from these similar compounds, potentially influencing its biological activity and chemical reactivity .

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

269.0607417 g/mol

Monoisotopic Mass

269.0607417 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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